![molecular formula C26H18O3 B14691261 [1,1'-Biphenyl]-4-carboxylic anhydride CAS No. 25327-57-5](/img/structure/B14691261.png)
[1,1'-Biphenyl]-4-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic anhydride: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic anhydride functional group attached to one of the benzene rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From [1,1’-Biphenyl]-4-carboxylic acid: One common method involves the dehydration of [1,1’-Biphenyl]-4-carboxylic acid using a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction typically occurs under reflux conditions, leading to the formation of [1,1’-Biphenyl]-4-carboxylic anhydride.
From [1,1’-Biphenyl]-4-carboxylic acid chloride: Another method involves the reaction of [1,1’-Biphenyl]-4-carboxylic acid chloride with a carboxylate salt in the presence of a base like pyridine. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-carboxylic anhydride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and precise control of reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: [1,1’-Biphenyl]-4-carboxylic anhydride readily undergoes hydrolysis in the presence of water to form [1,1’-Biphenyl]-4-carboxylic acid.
Aminolysis: Reaction with amines leads to the formation of amides. This reaction is commonly used in the synthesis of various amide derivatives.
Alcoholysis: Reaction with alcohols results in the formation of esters. This reaction is useful in the preparation of ester derivatives for various applications.
Common Reagents and Conditions:
Hydrolysis: Water, often under acidic or basic conditions.
Aminolysis: Amines such as methylamine or ethylamine, typically under mild heating.
Alcoholysis: Alcohols like methanol or ethanol, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed:
Hydrolysis: [1,1’-Biphenyl]-4-carboxylic acid.
Aminolysis: Amide derivatives.
Alcoholysis: Ester derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Polymers: [1,1’-Biphenyl]-4-carboxylic anhydride is used as a monomer in the synthesis of polyimides and other high-performance polymers due to its rigid biphenyl structure.
Biology:
Bioconjugation: The compound is used in the modification of biomolecules for various bioconjugation applications, including the development of drug delivery systems.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic anhydride primarily involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Diphenic acid ([1,1’-Biphenyl]-2,2’-dicarboxylic acid): This compound is similar in structure but has carboxylic acid groups instead of an anhydride group.
[1,1’-Biphenyl]-4-carboxylic acid: The precursor to the anhydride, differing only by the presence of a carboxylic acid group instead of an anhydride group.
Uniqueness:
Reactivity: [1,1’-Biphenyl]-4-carboxylic anhydride is more reactive than its carboxylic acid counterpart due to the presence of the anhydride group, making it more suitable for certain synthetic applications.
Applications: The anhydride group allows for a broader range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
25327-57-5 |
|---|---|
Molecular Formula |
C26H18O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(4-phenylbenzoyl) 4-phenylbenzoate |
InChI |
InChI=1S/C26H18O3/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI Key |
RPBRYHWDKYSEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




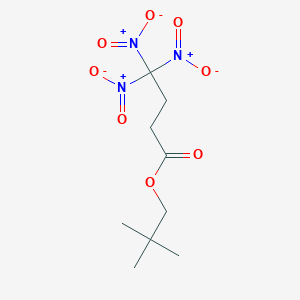


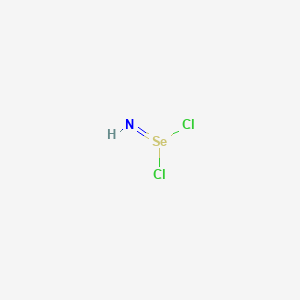
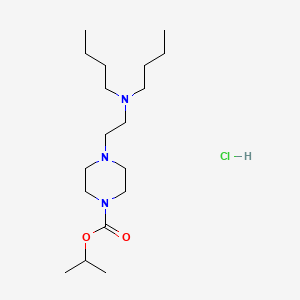
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
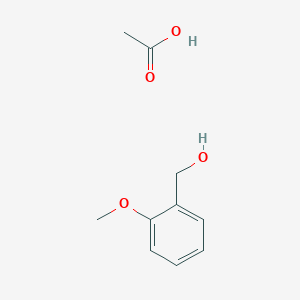
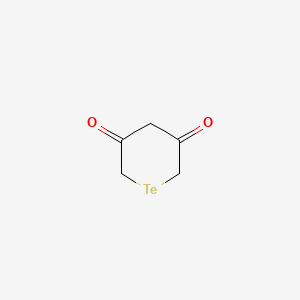
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)



